molecular formula C8H5F3O2S B6302270 Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- CAS No. 93249-46-8

Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]-

Cat. No.: B6302270
CAS No.: 93249-46-8
M. Wt: 222.19 g/mol
InChI Key: RREZTHNJEBHXHJ-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- is an organic compound with the molecular formula C8H5F3O2S It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the 2-position and a trifluoromethylthio group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- typically involves the introduction of the trifluoromethylthio group onto a benzaldehyde derivative. One common method is the reaction of 2-hydroxybenzaldehyde with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective substitution at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 2-hydroxy-5-[(trifluoromethyl)thio]benzoic acid.

    Reduction: 2-hydroxy-5-[(trifluoromethyl)thio]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate.

Comparison with Similar Compounds

  • 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
  • 2-Hydroxy-5-methoxybenzaldehyde
  • 5-Chlorosalicylaldehyde

Comparison: Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-hydroxy-5-(trifluoromethylsulfanyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2S/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREZTHNJEBHXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40539107
Record name 2-Hydroxy-5-[(trifluoromethyl)sulfanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93249-46-8
Record name 2-Hydroxy-5-[(trifluoromethyl)thio]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93249-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-[(trifluoromethyl)sulfanyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40539107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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